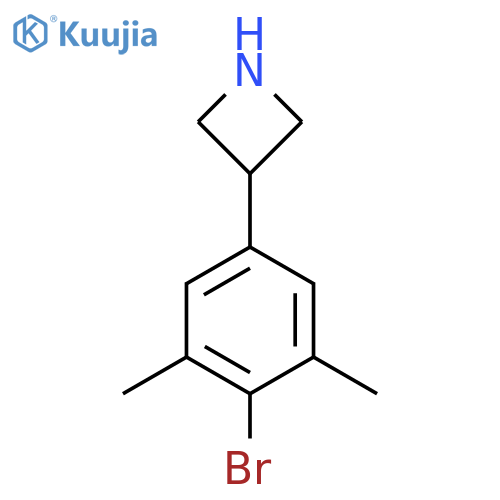Cas no 2228713-02-6 (3-(4-bromo-3,5-dimethylphenyl)azetidine)

2228713-02-6 structure
商品名:3-(4-bromo-3,5-dimethylphenyl)azetidine
3-(4-bromo-3,5-dimethylphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3,5-dimethylphenyl)azetidine
- EN300-1924244
- 2228713-02-6
-
- インチ: 1S/C11H14BrN/c1-7-3-9(10-5-13-6-10)4-8(2)11(7)12/h3-4,10,13H,5-6H2,1-2H3
- InChIKey: STFZHAXJUSFIGH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC(=CC=1C)C1CNC1
計算された属性
- せいみつぶんしりょう: 239.03096g/mol
- どういたいしつりょう: 239.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12Ų
3-(4-bromo-3,5-dimethylphenyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1924244-10.0g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1924244-10g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 10g |
$5159.0 | 2023-09-17 | ||
| Enamine | EN300-1924244-5g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 5g |
$3479.0 | 2023-09-17 | ||
| Enamine | EN300-1924244-2.5g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1924244-0.05g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1924244-0.25g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1924244-0.1g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1924244-1g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1924244-1.0g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1924244-5.0g |
3-(4-bromo-3,5-dimethylphenyl)azetidine |
2228713-02-6 | 5g |
$3396.0 | 2023-05-26 |
3-(4-bromo-3,5-dimethylphenyl)azetidine 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
2228713-02-6 (3-(4-bromo-3,5-dimethylphenyl)azetidine) 関連製品
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
